molecular formula C13H14ClN3OS B7042919 3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole

3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole

Cat. No.: B7042919
M. Wt: 295.79 g/mol
InChI Key: BPBNUOIQYWATKG-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a sulfinylmethyl group, a cyclopropyl group, and a methyl group attached to the triazole ring

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions using appropriate reagents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler triazole derivative.

    Coupling Reactions: The triazole ring can undergo coupling reactions with various electrophiles, expanding its chemical diversity.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The sulfinyl group and the triazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar structure but different substituents.

    Itraconazole: A triazole derivative used in the treatment of fungal infections.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its sulfinylmethyl and cyclopropyl groups differentiate it from other triazole derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-17-12(15-16-13(17)9-5-6-9)8-19(18)11-4-2-3-10(14)7-11/h2-4,7,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBNUOIQYWATKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CS(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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